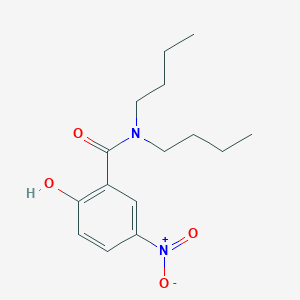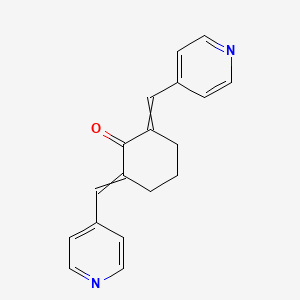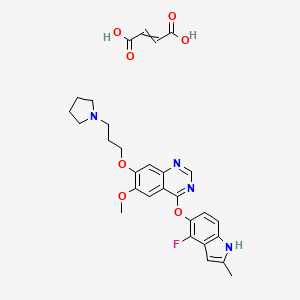
N,N-dibutyl-2-hydroxy-5-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-dibutyl-2-hydroxy-5-nitrobenzamide: is an organic compound with the molecular formula C15H22N2O4 It is a derivative of benzamide, featuring both hydroxyl and nitro functional groups on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-dibutyl-2-hydroxy-5-nitrobenzamide typically involves the condensation of 2-hydroxy-5-nitrobenzoic acid with dibutylamine. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond . The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene.
Industrial Production Methods: Industrial production of benzamide derivatives, including this compound, often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of ionic liquids and ultrasonic irradiation, are being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: N,N-dibutyl-2-hydroxy-5-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.
Substitution: Thionyl chloride or phosphorus trichloride for converting the hydroxyl group to a chloride, followed by nucleophilic substitution.
Major Products:
Oxidation: Formation of 2-nitro-5-butanoylbenzoic acid.
Reduction: Formation of N,N-dibutyl-2-hydroxy-5-aminobenzamide.
Substitution: Formation of N,N-dibutyl-2-chloro-5-nitrobenzamide.
Scientific Research Applications
N,N-dibutyl-2-hydroxy-5-nitrobenzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of bacterial infections and inflammatory diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N,N-dibutyl-2-hydroxy-5-nitrobenzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with bacterial enzymes and proteins, inhibiting their function and leading to antimicrobial effects.
Pathways Involved: It may interfere with the synthesis of bacterial cell walls or disrupt cellular signaling pathways, leading to the inhibition of bacterial growth and proliferation.
Comparison with Similar Compounds
- N,N-dibutyl-2-nitrobenzamide
- N,N-dibutyl-2-chloro-5-nitrobenzamide
- N,N-dibutyl-4-methyl-3-nitrobenzamide
Comparison: N,N-dibutyl-2-hydroxy-5-nitrobenzamide is unique due to the presence of both hydroxyl and nitro groups on the benzene ring, which imparts distinct chemical reactivity and biological activity. In contrast, similar compounds like N,N-dibutyl-2-nitrobenzamide lack the hydroxyl group, which may result in different chemical properties and biological activities .
Properties
Molecular Formula |
C15H22N2O4 |
|---|---|
Molecular Weight |
294.35 g/mol |
IUPAC Name |
N,N-dibutyl-2-hydroxy-5-nitrobenzamide |
InChI |
InChI=1S/C15H22N2O4/c1-3-5-9-16(10-6-4-2)15(19)13-11-12(17(20)21)7-8-14(13)18/h7-8,11,18H,3-6,9-10H2,1-2H3 |
InChI Key |
AMTAYARIFLEGKN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)C(=O)C1=C(C=CC(=C1)[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-methyl-2-[(E)-{[4-(morpholin-4-yl)phenyl]imino}methyl]phenol](/img/structure/B12465975.png)

![N-[5-({1-[(4-ethoxyphenyl)amino]-1-oxopropan-2-yl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2-methylbenzamide](/img/structure/B12465990.png)
![2-(4-Methoxyphenyl)-2-oxoethyl 4-{[4-(4-tert-butylphenoxy)phenyl]amino}-4-oxobutanoate](/img/structure/B12465994.png)
![1-(3,4-Dimethylphenyl)-N-[3-(imidazol-1-YL)propyl]pyrazolo[3,4-D]pyrimidin-4-amine](/img/structure/B12465999.png)
![2-(4-hydroxy-3-methoxyphenyl)-5,6-dimethyl-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B12466002.png)
![2-{[5-(3-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)propanamide](/img/structure/B12466008.png)
![N-(4-chloro-2-hydroxyphenyl)-4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzamide](/img/structure/B12466011.png)

![N-(4-bromo-2,3-dimethylphenyl)-4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzamide](/img/structure/B12466024.png)


![2-(3-methoxypropyl)-N-[4-(4-methylphenoxy)phenyl]-1,3-dioxoisoindole-5-carboxamide](/img/structure/B12466042.png)
